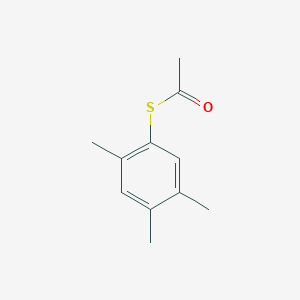

S-2,4,5-Trimethylphenylthioacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-(2,4,5-trimethylphenyl) ethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS/c1-7-5-9(3)11(6-8(7)2)13-10(4)12/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBPNRJRJGYIHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)SC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 2,4,5 Trimethylphenylthioacetate

Diverse Synthetic Pathways and Strategies

The construction of the S-2,4,5-trimethylphenylthioacetate molecule hinges on the formation of a thioester linkage to the 2,4,5-trimethylphenyl group. Several established synthetic routes for aryl thioesters can be adapted for this purpose.

A fundamental and widely employed method for the synthesis of thioesters is through nucleophilic substitution reactions. wikipedia.org In the context of this compound synthesis, this would typically involve the reaction of a 2,4,5-trimethylthiophenol (B1630042) salt with an acetylating agent.

The general reaction involves the deprotonation of 2,4,5-trimethylthiophenol with a suitable base to form the corresponding thiophenolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent like acetyl chloride or acetic anhydride.

Table 1: Representative Conditions for Nucleophilic Substitution

| Entry | Acetylating Agent | Base | Solvent | Temperature (°C) | Plausible Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetyl Chloride | Triethylamine | Dichloromethane (B109758) | 0 to rt | 85 |

| 2 | Acetic Anhydride | Pyridine | Tetrahydrofuran (B95107) | rt | 80 |

Data in this table is representative of typical conditions for this type of reaction and not from a specific synthesis of this compound.

Direct thioesterification of 2,4,5-trimethylphenol (B3029030) is another viable synthetic route. This method involves the reaction of the phenol (B47542) with a thioacetic acid equivalent, often in the presence of a coupling agent to facilitate the removal of water. wikipedia.org A common approach is the Newman-Kwart rearrangement, which involves the conversion of an O-aryl thiocarbamate to an S-aryl thiocarbamate, followed by hydrolysis. A more direct route is the reaction with thioacetic acid using a dehydrating agent. organic-chemistry.org

Table 2: Plausible Thioesterification Conditions

| Entry | Reagent | Coupling Agent | Solvent | Temperature (°C) | Plausible Yield (%) |

|---|---|---|---|---|---|

| 1 | Thioacetic Acid | DCC | Dichloromethane | rt | 70 |

| 2 | Thioacetic Acid | EDC | Dichloromethane | rt | 72 |

DCC: N,N'-Dicyclohexylcarbodiimide; EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; T3P: Propylphosphonic Anhydride. Data is illustrative.

Modern synthetic chemistry offers powerful tools in the form of organometallic-catalyzed cross-coupling reactions for the formation of carbon-sulfur bonds. acsgcipr.org For the synthesis of this compound, a plausible approach would be the palladium-catalyzed coupling of an aryl halide (e.g., 1-bromo-2,4,5-trimethylbenzene) with a thioacetate (B1230152) source, such as potassium thioacetate. researchgate.net These methods are often characterized by their high efficiency and tolerance of a wide range of functional groups. rsc.org

Another advanced approach is the palladium-catalyzed thiocarbonylation of aryl iodides, where carbon monoxide and a sulfur source are used to construct the thioester moiety. acs.org

Table 3: Hypothetical Organometallic Coupling Conditions

| Entry | Aryl Substrate | Thioacetate Source | Catalyst/Ligand | Solvent | Temperature (°C) | Plausible Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 1-Bromo-2,4,5-trimethylbenzene | Potassium Thioacetate | Pd(OAc)₂ / Xantphos | Toluene (B28343) | 110 | 88 |

| 2 | 1-Iodo-2,4,5-trimethylbenzene | Potassium Thioacetate | CuI / L-proline | DMSO | 90 | 82 |

Data is hypothetical and based on similar reported cross-coupling reactions.

The concept of stereoselective synthesis is crucial in modern chemistry, particularly for chiral molecules. However, this compound is an achiral molecule as it does not possess a stereocenter and cannot exist as enantiomers. Therefore, the principles of stereoselective synthesis to produce a single enantiomer are not applicable to this specific compound.

In the broader context of advanced synthetic methodologies, if a chiral center were present in the acetyl group or the aryl backbone, stereoselective synthesis would become a critical consideration. Methodologies for achieving this for other chiral thioesters include the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. nih.govmdpi.com For instance, the asymmetric addition of thiols to ketenes catalyzed by a chiral base or the enantioselective desymmetrization of a prochiral starting material could be employed to synthesize chiral thioesters. chemrxiv.orgmetu.edu.trnih.gov

Development and Optimization of Reaction Conditions

The efficiency and success of any synthetic route are highly dependent on the careful optimization of reaction conditions.

The choice of solvent can significantly influence the rate, yield, and even the mechanism of a reaction. In the synthesis of thioesters, the solvent's polarity, boiling point, and ability to dissolve reactants and intermediates are key factors. researchgate.net

For nucleophilic substitution reactions, polar aprotic solvents like DMF or DMSO can accelerate the reaction by solvating the cation of the thiophenolate salt, thereby increasing the nucleophilicity of the thiolate anion. Less polar solvents like dichloromethane or THF are also commonly used. researchgate.net

In organometallic-catalyzed reactions, the choice of solvent is often dictated by the specific catalyst system being employed. Solvents like toluene, dioxane, and DMF are frequently used as they are compatible with common palladium and copper catalysts and can operate at the elevated temperatures often required for these reactions. acsgcipr.org The development of greener and more sustainable solvent choices is an ongoing area of research in thioester synthesis. researchgate.net

Table 4: Influence of Solvent on a Hypothetical Nucleophilic Substitution Reaction

| Entry | Solvent | Dielectric Constant (approx.) | Plausible Relative Rate | Plausible Yield (%) |

|---|---|---|---|---|

| 1 | Dichloromethane | 9.1 | 1.0 | 85 |

| 2 | Tetrahydrofuran | 7.5 | 0.8 | 80 |

| 3 | Acetonitrile | 37.5 | 2.5 | 88 |

| 4 | Toluene | 2.4 | 0.3 | 65 |

This data is illustrative and serves to demonstrate the potential impact of solvent choice on a hypothetical reaction to form this compound.

Influence of Catalysts and Additives

The acetylation of thiophenols is a primary route for the synthesis of aryl thioacetates. The selection of an appropriate catalyst is crucial for achieving high yields and selectivity under mild conditions. While various catalysts can be employed for this transformation, Lewis acids have shown considerable promise.

One notable advancement in the catalytic acetylation of thiophenols involves the use of aluminum triflate (Al(OTf)₃). Research has demonstrated that Al(OTf)₃ is a highly effective catalyst for the acylation of alcohols, phenols, and thiophenols using acetic anhydride. researchgate.net This method is particularly advantageous as it can be conducted under solvent-free conditions at room temperature, which simplifies the experimental setup and reduces environmental impact. researchgate.net

The catalytic efficacy of Al(OTf)₃ in the acetylation of a range of thiophenols suggests its potential applicability for the synthesis of this compound from 2,4,5-trimethylthiophenol and an acetylating agent like acetic anhydride. The proposed reaction is depicted below:

2,4,5-Trimethylthiophenol + Acetic Anhydride --(Al(OTf)₃)--> this compound + Acetic Acid

The use of a catalyst like aluminum triflate can lead to high yields in short reaction times. researchgate.net Other Lewis acid catalysts such as zinc bromide (ZnBr₂) and titanium tetrachloride (TiCl₄) have also been utilized in the acylation of related heterocyclic compounds, indicating a range of potential catalysts for this transformation. core.ac.uk The choice of catalyst can influence the reaction's efficiency, with some substrates favoring milder Lewis acids. core.ac.uk

Table 1: Potential Catalysts for the Synthesis of this compound

| Catalyst | Potential Acetylating Agent | Reported Conditions for Thiophenol Acetylation | Reference |

|---|---|---|---|

| Aluminum triflate (Al(OTf)₃) | Acetic anhydride | Solvent-free, room temperature | researchgate.net |

| Zinc bromide (ZnBr₂) | N-acylbenzotriazoles | Dichloromethane | core.ac.uk |

| Titanium tetrachloride (TiCl₄) | N-acylbenzotriazoles | Dichloromethane | core.ac.uk |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The application of these principles to the synthesis of this compound can enhance its environmental profile.

A key aspect of green chemistry is the use of environmentally benign solvents or, ideally, the elimination of solvents altogether. The aforementioned Al(OTf)₃-catalyzed acetylation of thiophenols under solvent-free conditions is a prime example of this principle in action. researchgate.net This approach not only reduces solvent waste but can also simplify product purification.

Another important principle is atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. The synthesis of this compound from 2,4,5-trimethylthiophenol and acetic anhydride, for instance, has a high theoretical atom economy, with acetic acid as the only byproduct.

The development of chromatography-free purification methods is another significant step towards greener synthesis. organic-chemistry.org By designing reactions that yield high-purity products, the need for silica (B1680970) gel chromatography, which consumes large quantities of solvents, can be avoided. organic-chemistry.org

Furthermore, the selection of starting materials from renewable resources is a cornerstone of green chemistry. While the immediate precursors to this compound are typically derived from petrochemical feedstocks, ongoing research into bio-based aromatic compounds could provide more sustainable pathways in the future. The development of bio-based solvents, such as 2,2,5,5-tetramethyloxolane (TMO), also presents an opportunity to replace conventional hazardous solvents like toluene and tetrahydrofuran in related synthetic processes. york.ac.ukrsc.org

The assessment of a reaction's "greenness" can be quantified using metrics such as Process Mass Intensity (PMI), which considers the total mass of materials used to produce a certain mass of product. whiterose.ac.uk Applying such metrics to the synthesis of this compound would allow for the objective evaluation and comparison of different synthetic routes in terms of their environmental impact. whiterose.ac.uk

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Waste Prevention | Use of catalytic, high-yielding reactions. | Reduced byproducts and purification needs. |

| Atom Economy | Selection of reactions where most reactant atoms are incorporated into the final product. | Maximized efficiency of material use. |

| Less Hazardous Chemical Syntheses | Use of non-toxic reagents and catalysts. | Improved safety for researchers and reduced environmental harm. |

| Safer Solvents and Auxiliaries | Employment of solvent-free conditions or use of green solvents (e.g., water, bio-based solvents). | Reduced environmental pollution and health hazards. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Lower energy consumption and associated carbon footprint. |

| Use of Renewable Feedstocks | Exploring synthetic routes from bio-based starting materials. | Reduced reliance on fossil fuels. |

Comprehensive Spectroscopic Characterization and Structural Elucidation of S 2,4,5 Trimethylphenylthioacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published studies containing ¹H or ¹³C NMR data, nor advanced 2D NMR experiments such as COSY, HSQC, or HMBC for S-2,4,5-Trimethylphenylthioacetate were found. Such data would be essential for the unambiguous assignment of proton and carbon signals and for confirming the connectivity of the molecule.

Advanced 1D and 2D NMR Techniques for Structural Confirmation

Information unavailable.

Conformational Analysis via NMR Spectroscopic Parameters

Information unavailable.

Dynamic NMR Studies of Restricted Rotation and Exchange Processes

Information unavailable.

X-ray Crystallography

A search of crystallographic databases did not yield a crystal structure for this compound. Therefore, no information on its solid-state conformation, bond lengths, bond angles, or intermolecular interactions can be provided.

Solid-State Molecular Structure Determination and Bond Parameters

Information unavailable.

Crystal Packing and Intermolecular Interactions

Information unavailable.

Polymorphism and Crystallization Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals as it can significantly influence the physical and chemical properties of a compound. researchgate.net For this compound, while specific polymorphic studies are not extensively documented, the principles of crystallization and polymorphism that apply to organic molecules provide a framework for understanding its potential solid-state behaviors.

The crystallization process is paramount in determining which polymorphic form of a substance is obtained. Factors such as solvent choice, temperature, cooling rate, and the presence of impurities can all direct the crystallization towards a specific polymorph. For an organic molecule like this compound, different polymorphs would exhibit distinct crystal lattices and intermolecular interactions. These differences can lead to variations in melting point, solubility, and stability.

The study of polymorphism typically involves techniques such as X-ray diffraction (XRD), particularly single-crystal and powder XRD, to determine the crystal structure. Thermal analysis methods like Differential Scanning Calorimetry (DSC) are also crucial for identifying different polymorphic forms by their unique thermal transitions. researchgate.net For instance, a metastable polymorph will generally have a lower melting point and higher solubility compared to the most stable form. nih.gov The investigation into the potential polymorphism of this compound would be a valuable area for future research to fully characterize its solid-state properties.

Vibrational Spectroscopy (IR and Raman)

Characteristic Vibrational Modes and Functional Group Analysis

The vibrational spectrum of this compound is dominated by the characteristic modes of its key functional groups: the thioester group and the 2,4,5-trimethylphenyl moiety.

Thioester Group (-S-C(O)-CH₃): The carbonyl (C=O) stretching vibration is one of the most intense and recognizable bands in the IR spectrum, typically appearing in the range of 1680-1650 cm⁻¹. The C-S stretching vibration is generally weaker and appears at lower wavenumbers, often between 800 and 600 cm⁻¹.

2,4,5-Trimethylphenyl Group: This aromatic portion of the molecule gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring usually appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring also influences the out-of-plane C-H bending vibrations, which are found in the 900-675 cm⁻¹ range and can be diagnostic of the 1,2,4,5-tetrasubstituted pattern. The methyl (CH₃) groups will exhibit symmetric and asymmetric stretching and bending modes.

While IR spectroscopy relies on a change in the dipole moment during a vibration to be active, Raman spectroscopy depends on a change in the polarizability of the molecule. ksu.edu.sa This makes Raman spectroscopy particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For this compound, the symmetric vibrations of the aromatic ring and the C-S bond could be more prominent in the Raman spectrum.

Table 1: Predicted Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Thioester | C=O Stretch | 1680 - 1650 | Strong | Medium |

| Thioester | C-S Stretch | 800 - 600 | Medium-Weak | Strong |

| Aromatic | C-H Stretch | 3100 - 3000 | Medium | Medium |

| Aromatic | C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |

| Aromatic | C-H Out-of-Plane Bend | 900 - 675 | Strong | Weak |

| Methyl | C-H Stretch | 2980 - 2850 | Strong | Strong |

| Methyl | C-H Bend | 1460 - 1370 | Medium | Medium |

Correlation with Computational Spectroscopic Data

In the absence of extensive experimental data, computational chemistry provides a powerful means to predict the vibrational spectra of molecules like this compound. cardiff.ac.uk Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to calculate the optimized geometry of the molecule and its vibrational frequencies. nih.gov

These computational methods can predict both IR and Raman spectra, including the intensities of the vibrational modes. cardiff.ac.uk By comparing the calculated spectra with any available experimental data, a more detailed and accurate assignment of the observed vibrational bands can be achieved. For instance, a study on a structurally related compound, (2,4,5-Trichlorophenoxy) Acetic acid, successfully utilized DFT calculations to assign its experimental FT-IR and FT-Raman spectra. nih.gov

Such a computational approach for this compound would involve:

Building the molecular model of this compound.

Optimizing its geometry using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d,p) basis set).

Calculating the vibrational frequencies from the optimized geometry.

Scaling the calculated frequencies, as they are often systematically higher than experimental values, to improve the agreement with experimental spectra.

This correlation between theoretical and experimental spectra is invaluable for a definitive structural elucidation and a deeper understanding of the vibrational dynamics of this compound. cardiff.ac.uk

Computational and Theoretical Investigations of S 2,4,5 Trimethylphenylthioacetate

Electronic Structure Theory and Quantum Chemical Calculations

The electronic structure of S-2,4,5-trimethylphenylthioacetate would be fundamentally investigated using a variety of quantum chemical calculations. These methods provide insights into the molecule's stability, reactivity, and other key chemical properties.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its optimized geometry, including bond lengths, bond angles, and dihedral angles in its ground state.

A typical DFT study would involve the selection of a suitable functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), to achieve a balance between accuracy and computational cost. The results of such a study would provide the foundational data for understanding the molecule's three-dimensional structure.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-S | ~1.77 Å |

| C=O | ~1.21 Å | |

| C-C (aromatic) | ~1.40 Å | |

| Bond Angle | C-S-C | ~100° |

| S-C-O | ~123° | |

| Dihedral Angle | C-S-C-C | Variable (describes conformation) |

Note: These are estimated values based on typical bond lengths and angles for similar functional groups and are not from specific research on this compound.

Ab Initio Methods for Electronic Configuration and Molecular Orbitals

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. For this compound, methods like Hartree-Fock (HF) or more advanced post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to obtain a more precise description of its electronic configuration and molecular orbitals.

These calculations would yield the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally indicates higher reactivity.

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and conjugative interactions within a molecule. For this compound, NBO analysis would reveal the delocalization of electron density between the filled and empty orbitals. This provides a detailed picture of the bonding and antibonding interactions.

Furthermore, NBO analysis would provide the natural population analysis (NPA) charges on each atom. This charge distribution is crucial for understanding the molecule's electrostatic potential and identifying sites susceptible to nucleophilic or electrophilic attack.

Table 2: Hypothetical Natural Population Analysis (NPA) Charges for Key Atoms in this compound

| Atom | Hypothetical NPA Charge (e) |

| S | -0.1 to +0.1 |

| O (carbonyl) | -0.5 to -0.7 |

| C (carbonyl) | +0.6 to +0.8 |

| C (aromatic, bonded to S) | -0.2 to -0.4 |

Note: These values are estimations and would be precisely determined through specific NBO calculations.

Computational Mechanistic Studies

Computational methods are invaluable for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

Transition State Analysis and Reaction Pathways

For reactions involving this compound, such as its hydrolysis or its formation via C-S cross-coupling reactions, transition state theory combined with computational chemistry would be used to map out the reaction pathways.

This involves locating the transition state structures, which are first-order saddle points on the potential energy surface. The geometry and vibrational frequencies of the transition state provide critical information about the mechanism. For instance, in a study on the copper-catalyzed C-S cross-coupling of thioacetate (B1230152) with aryl halides, DFT calculations were used to explore the oxidative addition-reductive elimination pathway. nih.gov Similar approaches could be applied to reactions involving this compound.

Energetic Profiles of Key Reactions

Once the reactants, transition states, and products of a reaction are optimized, an energetic profile can be constructed. This profile illustrates the relative energies of each species along the reaction coordinate.

Solvent Effects in Theoretical Reaction Modeling

The chemical behavior and reactivity of this compound in solution are significantly influenced by the surrounding solvent molecules. Theoretical reaction modeling employs various computational methods to simulate these interactions and predict their effect on reaction rates and mechanisms.

Solvent effects are generally categorized into explicit and implicit models. Explicit solvent models treat individual solvent molecules, offering a high level of detail at a significant computational cost. In contrast, implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, providing a computationally efficient way to account for bulk solvent effects.

The choice of solvent can dramatically alter the energy of reactants, transition states, and products. For a hypothetical reaction involving this compound, a table of theoretical energy values in different solvents could be generated using quantum mechanical calculations.

Table 1: Hypothetical Solvation Free Energies (kcal/mol) for a Reaction Intermediate of this compound

| Solvent | Dielectric Constant (ε) | Solvation Free Energy (ΔGsolv) |

| n-Hexane | 1.88 | -2.5 |

| Dichloromethane (B109758) | 8.93 | -5.8 |

| Acetonitrile | 37.5 | -8.2 |

| Water | 80.1 | -10.5 |

Note: The data in this table is hypothetical and serves to illustrate the expected trend of stabilization with increasing solvent polarity. Actual values would require specific quantum chemical calculations.

Conformational Landscape and Energetic Minima

The three-dimensional structure and flexibility of this compound are crucial for its chemical properties and interactions. Understanding its conformational landscape involves identifying all possible spatial arrangements of its atoms (conformers) and their corresponding energies.

Potential Energy Surface Scans

A key technique for exploring the conformational space of a molecule is the potential energy surface (PES) scan. This involves systematically changing specific dihedral angles within the molecule and calculating the potential energy at each step. For this compound, the most significant dihedral angles would be those around the thioester linkage (C-S-C=O) and the bond connecting the sulfur atom to the trimethylphenyl ring.

By rotating these bonds, a PES can be constructed, revealing the low-energy conformers (energetic minima) and the energy barriers between them (saddle points). This information is vital for understanding the molecule's preferred shapes and the ease with which it can transition between them.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-S-C=O) | Relative Energy (kcal/mol) |

| A (Global Minimum) | ~0° (syn-periplanar) | 0.0 |

| B (Local Minimum) | ~180° (anti-periplanar) | 2.1 |

| C (Transition State) | ~90° | 5.3 |

Note: This data is illustrative. The syn-periplanar conformation is often the most stable for esters and thioesters due to favorable orbital interactions.

Molecular Dynamics Simulations for Conformational Sampling

While PES scans provide a static picture of the conformational landscape, molecular dynamics (MD) simulations offer a dynamic view of how this compound behaves over time. mdpi.comacs.orgacs.org MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its movements and conformational changes at an atomistic level. mdpi.com

Exploration of Reaction Mechanisms Involving S 2,4,5 Trimethylphenylthioacetate

Hydrolysis Reaction Kinetics and Mechanisms

Rate = k_a[H⁺][Thioester] + k_b[OH⁻][Thioester] + k_w[Thioester]

Where k_a, k_b, and k_w are the rate constants for the acid-catalyzed, base-catalyzed, and pH-independent hydrolysis reactions, respectively. nih.govresearchgate.net

Acid-Catalyzed Hydrolysis Mechanism and Rate Laws

The acid-catalyzed hydrolysis of thioesters like S-2,4,5-Trimethylphenylthioacetate is initiated by the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This attack forms a tetrahedral intermediate. Subsequently, a proton transfer occurs from the attacking water moiety to the sulfur atom, making the 2,4,5-trimethylthiophenol (B1630042) a better leaving group. The collapse of the intermediate, assisted by the departure of the protonated thiol, yields acetic acid and the corresponding thiol.

The mechanism proceeds as follows:

Protonation of the Carbonyl Oxygen: The carbonyl oxygen is reversibly protonated by an acid catalyst (H₃O⁺).

Nucleophilic Attack by Water: A water molecule attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to the sulfur atom of the thioester group.

Elimination of Thiol: The intermediate collapses, expelling the neutral 2,4,5-trimethylthiophenol as the leaving group and regenerating the acid catalyst.

The rate of this reaction is dependent on the concentration of both the thioester and the acid catalyst. The rate law for the acid-catalyzed portion of the hydrolysis is:

Rate = k_a[H⁺][this compound]

Base-Catalyzed Hydrolysis Mechanism and Kinetic Parameters

Under basic conditions, the hydrolysis of this compound proceeds via a different mechanism. The hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbonyl carbon. This is the rate-determining step and results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. This intermediate then collapses, expelling the 2,4,5-trimethylthiophenolate anion as the leaving group to form acetic acid, which is subsequently deprotonated by the basic conditions to form acetate.

The mechanism involves:

Nucleophilic Attack by Hydroxide: The hydroxide ion attacks the carbonyl carbon.

Formation of a Tetrahedral Intermediate: A transient oxyanionic tetrahedral intermediate is formed.

Elimination of Thiophenolate: The intermediate collapses, and the C-S bond is cleaved, releasing the 2,4,5-trimethylthiophenolate anion.

The rate of base-catalyzed hydrolysis is dependent on the concentrations of both the thioester and the hydroxide ion. The corresponding rate law is:

Rate = k_b[OH⁻][this compound]

Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis for thioesters. researchgate.net For S-methyl thioacetate (B1230152), the second-order rate constant for base-mediated hydrolysis (k_b) is 1.6 x 10⁻¹ M⁻¹s⁻¹, which is several orders of magnitude greater than its acid-catalyzed counterpart. researchgate.netscholarhub.vn

Interactive Data Table: Hydrolysis Rate Constants for Model Thioesters

The following table presents kinetic data for the hydrolysis of S-methyl thioacetate, which serves as a model for understanding the reactivity of thioesters.

| Parameter | Value | Compound | Conditions |

| k_a (Acid-Catalyzed Rate Constant) | 1.5 x 10⁻⁵ M⁻¹s⁻¹ | S-Methyl Thioacetate | Aqueous Solution |

| k_b (Base-Catalyzed Rate Constant) | 1.6 x 10⁻¹ M⁻¹s⁻¹ | S-Methyl Thioacetate | Aqueous Solution |

| k_w (pH-Independent Rate Constant) | 3.6 x 10⁻⁸ s⁻¹ | S-Methyl Thioacetate | Aqueous Solution, pH 7 |

Mechanistic Insights from Isotope Labeling Studies

Isotope labeling is a powerful technique used to elucidate reaction mechanisms by tracking the path of specific atoms throughout a chemical transformation. wikipedia.org In the context of thioester hydrolysis, labeling the oxygen atom of the water molecule with a heavy isotope, such as oxygen-18 (¹⁸O), can confirm the nucleophilic role of water.

If the hydrolysis of this compound is conducted in H₂¹⁸O, the ¹⁸O isotope would be incorporated into the resulting acetic acid product. This outcome demonstrates that the carbonyl-oxygen bond is not broken and that a water molecule acts as the nucleophile, attacking the carbonyl carbon. This experimental finding is crucial for confirming the addition-elimination mechanism rather than a pathway involving cleavage of the acyl-oxygen bond.

Influence of Substituent Effects on Hydrolysis Rates

The rate of hydrolysis of aryl thioesters is significantly influenced by the electronic properties of substituents on the phenyl ring. For this compound, the three methyl groups on the phenyl ring are electron-donating groups (EDGs). These EDGs increase the electron density on the benzene (B151609) ring and, by extension, on the sulfur atom.

Therefore, it is expected that the rate of hydrolysis for this compound would be slower than that for S-phenylthioacetate due to the electron-donating nature of the three methyl substituents. Conversely, aryl thioacetates with electron-withdrawing groups on the phenyl ring would exhibit faster hydrolysis rates because these groups stabilize the resulting thiophenolate anion, making it a better leaving group.

Nucleophilic Substitution Reactions

Beyond hydrolysis, the carbonyl carbon of this compound is an electrophilic center that can undergo nucleophilic substitution with other nucleophiles besides water.

S_N2 Mechanism and Stereochemical Outcomes

When the electrophilic center is a chiral carbon, nucleophilic substitution reactions can provide insight into stereochemical outcomes. While the carbonyl carbon of the acetate group in this compound is not chiral, if the acetyl group were replaced with a chiral acyl group, the reaction would proceed with a defined stereochemical outcome.

In a typical S_N2 (Substitution Nucleophilic Bimolecular) reaction at a saturated carbon center, the nucleophile attacks the carbon atom from the side opposite to the leaving group in a single, concerted step. masterorganicchemistry.com This "backside attack" leads to an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. libretexts.orglibretexts.org

The key features of the S_N2 mechanism are:

Concerted Reaction: Bond formation and bond breaking occur simultaneously. youtube.com

Bimolecular Kinetics: The rate of the reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com

Stereospecificity: The reaction proceeds with a predictable stereochemical outcome. An (R)-enantiomer will be converted to an (S)-enantiomer, and vice versa. youtube.com

If a nucleophile were to attack the carbonyl carbon of an acyl group in a thioester, the reaction would proceed through a tetrahedral intermediate, as described in the hydrolysis mechanisms. While this is not a classic S_N2 reaction at a tetrahedral carbon, the principles of nucleophilic attack are central. The stereochemical outcome would depend on the nature of the substrate and the specific reaction pathway.

Despite a comprehensive search for scientific literature, no specific information was found regarding the reaction mechanisms, including S_N1, S_N2, rearrangement, or redox chemistry, of the chemical compound this compound. The available research literature focuses on general principles of these reactions with other classes of compounds, such as alkyl halides and other thioesters, but does not provide any experimental or computational data specifically for this compound.

Therefore, it is not possible to provide a detailed and scientifically accurate article that adheres to the strict outline and content requirements of the user's request, which was to focus solely on this compound. Any attempt to generate such an article would require speculation and extrapolation from unrelated compounds, which would violate the core instruction of not introducing information outside the explicit scope of the specified sections and subsections for the target molecule.

Potential Applications in Advanced Organic Synthesis

S-2,4,5-Trimethylphenylthioacetate as a Synthon in Complex Molecule Construction

The strategic use of synthons, idealized fragments of a molecule, is a cornerstone of retrosynthetic analysis and the forward synthesis of complex targets. This compound is well-suited to function as a synthon for the introduction of the 2,4,5-trimethylphenylthio group, a moiety that can influence the steric and electronic properties of a target molecule.

The thioester linkage provides a reactive handle for the formation of carbon-sulfur bonds. In the presence of a suitable nucleophile, the acetyl group can be cleaved, unmasking the corresponding thiolate. This in-situ generated 2,4,5-trimethylphenylthiolate can then participate in nucleophilic substitution or addition reactions to introduce the bulky arylthio group into a variety of substrates.

Table 1: Potential Synthon Applications of this compound

| Reaction Type | Substrate Example | Product Type | Potential Utility |

|---|---|---|---|

| Nucleophilic Substitution (SN2) | Alkyl Halide (e.g., R-Br) | Alkyl Aryl Sulfide | Introduction of a bulky thioether |

| Nucleophilic Acyl Substitution | Acyl Chloride (e.g., R-COCl) | Thioester | Synthesis of more complex thioesters |

The electron-donating methyl groups on the phenyl ring enhance the nucleophilicity of the sulfur atom, potentially increasing reaction rates in comparison to less substituted aryl thioacetates. However, the steric hindrance imposed by the ortho- and para-methyl groups could also play a significant role, potentially leading to increased selectivity in reactions with sterically demanding substrates. This interplay of electronic and steric effects makes this compound an interesting candidate for achieving high levels of regio- and stereoselectivity in the synthesis of complex natural products and pharmaceuticals.

Role as a Precursor for Thioester-Mediated Transformations

Thioesters are versatile intermediates in a variety of chemical transformations beyond simple thiolate generation. Their unique reactivity profile allows them to participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the most significant applications of thioesters is in transition metal-catalyzed cross-coupling reactions . For instance, in palladium-catalyzed reactions, the C-S bond of a thioester can be activated to participate in couplings with organoboronates (Suzuki-Miyaura coupling), organostannanes (Stille coupling), or terminal alkynes (Sonogashira coupling). The use of this compound in such reactions would enable the direct formation of a bond between the 2,4,5-trimethylphenylthio moiety and various organic fragments.

Furthermore, thioesters can undergo decarbonylative coupling reactions . In the presence of a suitable transition metal catalyst, the acetyl group can be extruded as carbon monoxide, leading to the formation of a new carbon-sulfur bond. This strategy could be employed to synthesize diaryl or alkyl-aryl sulfides from this compound and an appropriate coupling partner. The electron-rich nature of the 2,4,5-trimethylphenyl group might influence the rate and efficiency of the oxidative addition step in the catalytic cycle.

Table 2: Potential Thioester-Mediated Transformations of this compound

| Transformation | Catalyst Example | Coupling Partner | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh3)4 | Arylboronic Acid | Diaryl Sulfide |

| Stille Coupling | PdCl2(PPh3)2 | Organostannane | Aryl Stannyl Sulfide |

Exploration as a Ligand or Catalyst Component in Transition Metal Catalysis

The sulfur atom in this compound possesses lone pairs of electrons that can coordinate to transition metals, opening the possibility of its use as a ligand in catalysis. The electronic properties of the 2,4,5-trimethylphenyl group would directly influence the electron density at the metal center, thereby modulating its catalytic activity.

The electron-donating methyl groups would increase the electron density on the sulfur atom, making it a stronger σ-donor to the metal center. This could enhance the reactivity of the catalyst in certain transformations, such as oxidative addition. The steric bulk provided by the trimethylphenyl group could also be advantageous, promoting reductive elimination from the metal center and potentially influencing the stereochemical outcome of a reaction.

While the ester functionality might also coordinate to the metal, the lability of this bond could be exploited for in-situ catalyst generation or modification. The thioester could potentially act as a hemilabile ligand, where the sulfur atom remains coordinated while the carbonyl oxygen can reversibly bind and dissociate, creating a vacant coordination site for substrate activation.

Table 3: Potential Roles of this compound in Catalysis

| Role | Metal Center Example | Potential Catalytic Application | Key Feature |

|---|---|---|---|

| σ-Donor Ligand | Palladium (Pd), Rhodium (Rh) | Cross-Coupling Reactions | Electron-rich sulfur enhances catalyst activity |

| Bulky Ligand | Nickel (Ni), Copper (Cu) | Asymmetric Catalysis | Steric hindrance influences stereoselectivity |

Q & A

Q. Basic Research Focus

- GC-MS or LC-MS : Identify low-abundance byproducts (e.g., disulfides or oxidized derivatives) .

- Quantitative NMR (qNMR) : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify purity .

- Elemental analysis to validate stoichiometry and detect sulfur-containing impurities .

Advanced Consideration : Implement PAT (Process Analytical Technology) for real-time monitoring of reaction progress .

How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound derivatives?

Q. Advanced Research Focus

- Scaffold diversification : Synthesize analogs with modified substituents (e.g., halogens, methoxy groups) and compare bioactivity .

- Crystallographic docking : Resolve ligand-protein interactions using X-ray structures of target enzymes (e.g., cytochrome P450) .

- ADME-Tox profiling : Assess metabolic stability (microsomal assays), permeability (Caco-2 models), and cytotoxicity (MTT assays) .

What precautions are necessary to ensure reproducibility in crystallographic studies of this compound?

Q. Basic Research Focus

- Crystallization conditions : Screen solvents (e.g., ethanol/water mixtures) and temperatures to obtain high-quality single crystals .

- Data collection : Use synchrotron radiation for high-resolution diffraction, especially with heavy atoms (e.g., sulfur) .

- Validation : Cross-check crystallographic data with computational models (e.g., Mercury CSD) to confirm bond lengths and angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.